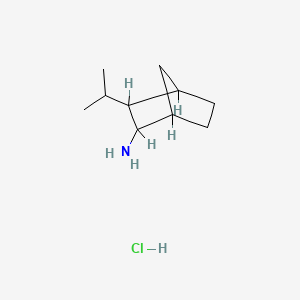
Clorhidrato de AGN 192403
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de AGN 192403 es un ligando selectivo del receptor de imidazolina 1. El receptor de imidazolina 1 es el receptor principal para la clonidina y otras imidazolinas. Este compuesto se utiliza principalmente en la investigación cardiovascular y neurológica debido a su capacidad para inhibir las acciones simpáticas, lo que reduce la presión arterial .
Aplicaciones Científicas De Investigación
El clorhidrato de AGN 192403 tiene una amplia gama de aplicaciones de investigación científica:
Investigación cardiovascular: Se utiliza para estudiar los efectos de los antagonistas del receptor de imidazolina 1 sobre la presión arterial y la frecuencia cardíaca.
Investigación neurológica: El compuesto se utiliza para investigar el papel de los receptores de imidazolina 1 en las funciones y los trastornos neurológicos.
Estudios farmacológicos: El this compound se utiliza en estudios farmacológicos para comprender las interacciones entre los receptores de imidazolina 1 y otros compuestos.
Función mitocondrial: La investigación ha demostrado que el this compound puede inhibir la disfunción mitocondrial y la citotoxicidad inducida por varios agentes.
Mecanismo De Acción
El clorhidrato de AGN 192403 ejerce sus efectos uniéndose selectivamente al receptor de imidazolina 1. Esta unión inhibe las acciones simpáticas mediadas por las imidazolinas, lo que lleva a una reducción de la presión arterial. El compuesto no tiene afinidad por los adrenoceptores o el sitio de unión de imidazolina 2, lo que lo hace altamente selectivo para el receptor de imidazolina 1 .
Análisis Bioquímico
Biochemical Properties
AGN 192403 hydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to bind selectively to the I1-imidazoline receptor, which is involved in regulating blood pressure and other cardiovascular functions . Additionally, AGN 192403 hydrochloride interacts with the TMED9 cargo receptor, releasing MUC1-fs from TMED9-containing vesicles in kidney cells bearing the MUC1 gene mutation . These interactions highlight the compound’s specificity and potential therapeutic applications.
Cellular Effects
AGN 192403 hydrochloride exerts various effects on different cell types and cellular processes. In astrocytes, it inhibits the release of cytochrome c, lysosomal acridine orange relocation, caspase-9 activation, and the reduction of mitochondrial membrane potential, thereby protecting against naphthoquinone-induced cytotoxicity . Furthermore, AGN 192403 hydrochloride inhibits mitochondrial dysfunction and cytotoxicity induced by antimycin A, rotenone, and other mitochondrial respiratory inhibitors . These effects demonstrate the compound’s ability to modulate cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of AGN 192403 hydrochloride involves its selective binding to the I1-imidazoline receptor, which does not exhibit affinity for adrenoceptors or the I2 binding site . This selective binding leads to the modulation of cardiovascular and neurological functions without causing the physiological responses typically associated with the I1 binding site in animal models . Additionally, AGN 192403 hydrochloride’s interaction with the TMED9 cargo receptor facilitates the release of MUC1-fs, highlighting its role in protein trafficking and cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AGN 192403 hydrochloride have been observed to change over time. The compound is stable under recommended storage conditions and maintains its activity in various experimental setups . Long-term studies have shown that AGN 192403 hydrochloride can sustain its protective effects against mitochondrial dysfunction and cytotoxicity, indicating its potential for prolonged therapeutic applications .
Dosage Effects in Animal Models
The effects of AGN 192403 hydrochloride vary with different dosages in animal models. At a dosage of 5000 μg/kg, the compound does not affect blood pressure in monkeys and rats . Its protective effects against mitochondrial dysfunction and cytotoxicity are dose-dependent, with higher doses providing more significant protection . It is essential to determine the optimal dosage to balance efficacy and potential adverse effects.
Metabolic Pathways
AGN 192403 hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s interaction with the I1-imidazoline receptor and TMED9 cargo receptor influences metabolic flux and metabolite levels, contributing to its overall biochemical effects . These interactions underscore the importance of AGN 192403 hydrochloride in modulating metabolic pathways and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, AGN 192403 hydrochloride is transported and distributed through specific transporters and binding proteins. Its interaction with the TMED9 cargo receptor plays a crucial role in its localization and accumulation in kidney cells bearing the MUC1 gene mutation . This targeted distribution ensures that AGN 192403 hydrochloride exerts its effects precisely where needed, enhancing its therapeutic potential.
Subcellular Localization
AGN 192403 hydrochloride’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with the TMED9 cargo receptor facilitates its localization within vesicles, where it can modulate protein trafficking and cellular homeostasis . This precise localization is essential for AGN 192403 hydrochloride’s activity and function within cells.
Métodos De Preparación
La síntesis del clorhidrato de AGN 192403 implica la preparación de 2-endo-amino-3-exo-isopropilbiciclo[2.2.1]heptano. La ruta sintética incluye los siguientes pasos:
Formación de la estructura bicíclica: El paso inicial implica la formación de la estructura biciclo[2.2.1]heptano.
Introducción del grupo amino: El grupo amino se introduce en la posición 2-endo.
Adición del grupo isopropilo: El grupo isopropilo se agrega en la posición 3-exo.
Formación de clorhidrato: El paso final implica la formación de la sal de clorhidrato.
Análisis De Reacciones Químicas
El clorhidrato de AGN 192403 experimenta varios tipos de reacciones químicas:
Oxidación: El compuesto puede sufrir reacciones de oxidación, que pueden implicar el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos.
Comparación Con Compuestos Similares
El clorhidrato de AGN 192403 es único debido a su alta selectividad para el receptor de imidazolina 1. Los compuestos similares incluyen:
Clorhidrato de clonidina: Otro ligando del receptor de imidazolina, pero con afinidad tanto por los receptores de imidazolina 1 como por los adrenoceptores.
Moxonidina: Un agonista selectivo del receptor de imidazolina 1 con una potencia similar pero diferentes respuestas fisiológicas.
Rilmenidina: Otro agonista del receptor de imidazolina 1 utilizado en la investigación cardiovascular
El this compound destaca por su falta de afinidad por los adrenoceptores y el sitio de unión de imidazolina 2, lo que lo convierte en una herramienta valiosa para aplicaciones de investigación específicas.
Propiedades
Número CAS |
1021868-90-5 |
|---|---|
Fórmula molecular |
C10H20ClN |
Peso molecular |
189.72 g/mol |
Nombre IUPAC |
(1S,2S,3S,4R)-3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-6(2)9-7-3-4-8(5-7)10(9)11;/h6-10H,3-5,11H2,1-2H3;1H/t7-,8+,9+,10+;/m1./s1 |
Clave InChI |
KSTGYMXUFHCTSM-MRUBQFBLSA-N |
SMILES |
CC(C)C1C2CCC(C2)C1N.Cl |
SMILES isomérico |
CC(C)[C@H]1[C@@H]2CC[C@@H](C2)[C@@H]1N.Cl |
SMILES canónico |
CC(C)C1C2CCC(C2)C1N.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AGN-192403 hydrochloride, AGN192403 hydrochloride, AGN 192403 hydrochloride, AGN-192403 HCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one](/img/structure/B605174.png)





